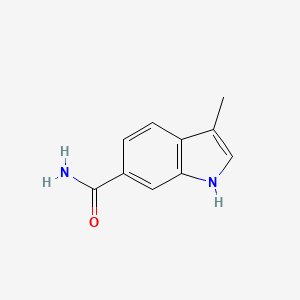

3-methyl-1H-indole-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-12-9-4-7(10(11)13)2-3-8(6)9/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQUVHYMFMVINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202512-55-7 | |

| Record name | 3-methyl-1H-indole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Target Oriented Biological Investigations of 3 Methyl 1h Indole 6 Carboxamide Analogues

Modulation of Enzyme and Receptor Activities

Allosteric Modulation of Cannabinoid Receptors (CB1)

Analogues of 3-methyl-1H-indole-6-carboxamide have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. nih.gov This interaction can either enhance or diminish the effect of the primary ligand.

One of the pioneering allosteric modulators for the CB1 receptor is ORG27569, an indole-containing small molecule. researchgate.net While it was initially thought to be a positive allosteric modulator that increased agonist binding, further research revealed it to be a negative allosteric modulator (NAM) that hinders agonist binding and subsequent G-protein coupling and signaling. nih.govresearchgate.net This is also referred to as "insurmountable inhibition." researchgate.net

Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamide scaffolds, which are structurally related to this compound, have provided insights into the features crucial for allosteric modulation of the CB1 receptor. unc.edu Key structural factors identified include:

A series of substituted 1H-indole-2-carboxamides were synthesized and evaluated for their CB1 allosteric modulating activity. unc.edu The most potent compound in this series demonstrated an IC50 value of 79 nM. unc.edu These compounds acted as negative allosteric modulators, dose-dependently reducing the maximum effect (Emax) of the agonist CP55,940. unc.edu

Table 1: SAR of 1H-Indole-2-Carboxamide Analogues as CB1 Allosteric Modulators unc.edu

| Feature | Observation |

|---|---|

| C3 Alkyl Group | Short alkyl groups enhance allosteric modulation. |

| C5 Substitution | Chloro or fluoro groups improve potency. |

| Phenyl Ring Substitution | A 4-diethylamino group enhances potency. |

Inhibition of Kinase Enzymes (e.g., EGFR, CDK2, VEGFR-2, Btk, Tec Family Kinases)

The indole scaffold is a prominent feature in numerous approved small-molecule kinase inhibitors. nih.gov These inhibitors can be classified based on their binding mode, with some competing with ATP for the active site (Type I and II inhibitors) and others binding to allosteric sites (Type III and IV inhibitors). nih.govresearchgate.net The dysregulation of kinase activity is linked to various diseases, particularly cancer, making them significant therapeutic targets. nih.goved.ac.uk

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The indole skeleton is a well-known structure with potent anticancer activity, and a significant number of indole-based compounds exhibit tyrosine kinase (TK) inhibitory activity. nih.gov Two new series of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, were designed to target EGFR and VEGFR-2, respectively. nih.gov Molecular docking studies revealed that certain compounds were good fits within the active sites of these kinases. nih.gov Specifically, an unsubstituted phenyl moiety was favorable for EGFR inhibitory activity, while a chloro group at the 4-position of the aromatic ring showed the highest VEGFR-2 enzyme inhibitory activity. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for regulating the cell cycle, and their dysregulation is often associated with cancer. nih.govarabjchem.org Some pyrido[2,3-d]pyrimidin-7-one analogs, which can be considered structurally related to indole carboxamides, have shown inhibitory activity against CDKs. nih.gov

Bruton's Tyrosine Kinase (Btk) and Tec Family Kinases: Btk, a member of the Tec family of non-receptor tyrosine kinases, is a vital component of B-cell signaling. nih.gov The indole scaffold is present in some Btk inhibitors.

Inhibition of Cyclooxygenase (COX) Enzymes, particularly COX-2

Cyclooxygenase (COX) is a key enzyme in the production of prostanoids, which are involved in inflammation. tandfonline.com Inhibition of COX, particularly the COX-2 isoform, is a major strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. acs.orgmdpi.com

The indole structure is a core component of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), which is an indole-acetic acid derivative. acs.orgdrugbank.com Indomethacin is a non-selective COX inhibitor, though it shows some preference for COX-1. drugbank.com Research has focused on developing indole derivatives that are selective for COX-2. mdpi.comjapsonline.com

A series of novel {2-[(substituted)-benzoyl]-(substituted)-1H-indol-3-yl}acetic acid analogues were investigated as potential COX-2 inhibitors. tandfonline.com Additionally, a new group of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives were synthesized as indomethacin analogs and evaluated for their COX-1/COX-2 inhibitory activity. japsonline.com Certain compounds containing a SO2Me or SO2NH2 group, a known pharmacophore for COX-2 selectivity, exhibited significant anti-inflammatory activity and selectivity. japsonline.com

Furthermore, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed promising anti-inflammatory activity. mdpi.com One compound, in particular, was found to selectively inhibit COX-2 expression. mdpi.com Docking studies revealed that this compound could form hydrogen bonds with key residues in the COX-2 active site, similar to indomethacin. mdpi.com

Table 2: Indole Derivatives as COX-2 Inhibitors mdpi.comjapsonline.com

| Compound Type | Key Feature | Outcome |

|---|---|---|

| (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone | SO2Me or SO2NH2 group | Selective COX-2 inhibition and anti-inflammatory activity |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide | Specific substituted phenyl methylidene | Selective COX-2 inhibition |

Modulation of Sirtuin Deacetylase Enzymes (SIRT1, SIRT2, SIRT3)

Sirtuins are a family of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and cell survival. nih.govnih.govmdpi.com There are seven mammalian sirtuins (SIRT1-7), with SIRT1, SIRT2, and SIRT3 being the primary deacetylases. nih.gov

Indole-based compounds have been identified as potent inhibitors of sirtuins. nih.gov For instance, EX-527 (Selisistat) is a well-characterized, potent, and cell-permeable SIRT1 inhibitor. nih.gov The discovery of thieno[3,2-d]pyrimidine-6-carboxamides, which can be considered bioisosteres of indole-6-carboxamides, led to pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency. acs.orgresearchgate.net

Crystallographic studies of these thieno[3,2-d]pyrimidine-6-carboxamides bound to the SIRT3 active site revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket, and the aliphatic portions extend through the substrate channel, which helps to explain the observed structure-activity relationships. researchgate.net The high conservation of the NAD+ binding pocket among SIRT1, SIRT2, and SIRT3 likely accounts for the pan-inhibitory activity of these compounds. acs.org

Table 3: Thieno[3,2-d]pyrimidine-6-carboxamide as a Pan-Sirtuin Inhibitor acs.org

| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |

|---|---|---|---|

| 11c | 3.6 | 2.7 | 4.0 |

Activity Against Other Proteases and Enzymes (e.g., Hepsin, Histone Deacetylase, Phosphodiesterase 4, Urease)

The versatile indole scaffold has been incorporated into inhibitors of a wide range of other enzymes. ijpsr.inforesearchgate.netresearchgate.net

Receptor Agonism/Antagonism (e.g., Glucagon (B607659) Receptor, Leukotriene Receptors, Histamine (B1213489) H1)

Beyond enzyme inhibition and allosteric modulation, indole carboxamide analogues have been developed as agonists and antagonists for various G protein-coupled receptors (GPCRs).

Antiproliferative and Apoptosis-Inducing Mechanisms

Analogues of this compound have been the subject of extensive research to understand their potential as anticancer agents. These investigations have focused on their ability to halt the proliferation of cancer cells and to trigger programmed cell death, or apoptosis, through various molecular pathways.

Cellular Growth Inhibition Pathways

The antiproliferative activity of indole analogues is often attributed to their interaction with key enzymes and proteins that regulate cell growth and division. One of the primary targets identified is human DNA topoisomerase II (topo II), an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov Certain 3-methyl-2-phenyl-1H-indole derivatives have shown a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II. nih.govacs.org These compounds act as catalytic inhibitors, affecting a step in the enzyme's catalytic cycle without stabilizing the DNA-topo II complex, which may offer an improved safety profile compared to traditional topo II poisons. acs.org

Another significant mechanism involves the inhibition of protein kinases, which are pivotal in cellular signaling pathways that promote cell proliferation. nih.gov Derivatives of indole-6-carboxylic acid have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). nih.govresearchgate.net EGFR is a key mediator in pathways promoting cell proliferation and metastasis, and its aberrant activation is a hallmark of many cancers. nih.gov Similarly, CDK2 is a crucial regulator of the cell cycle. researchgate.net By inhibiting these kinases, indole analogues can effectively cause cell cycle arrest, thereby halting tumor growth. nih.govresearchgate.net

Furthermore, some indole-based chalcone (B49325) derivatives have been identified as antimitotic agents that interfere with microtubule function, a critical process for cell division. tandfonline.com The antiproliferative activity of these compounds is influenced by the substitution pattern on the indole ring, with the presence of a hydrogen on the indole nitrogen often being crucial for enhanced activity. tandfonline.com

Table 1: Antiproliferative Activity of Selected Indole Analogues

| Compound | Target Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

|---|---|---|---|

| 3-Methyl-2-phenyl-1H-indole analogue (32) | HeLa (Cervix Adenocarcinoma) | 4.4 | acs.orgnih.gov |

| 3-Methyl-2-phenyl-1H-indole analogue (32) | A2780 (Ovarian Carcinoma) | 2.2 | acs.orgnih.gov |

| 3-Methyl-2-phenyl-1H-indole analogue (32) | MSTO-211H (Biphasic Mesothelioma) | 2.4 | acs.orgnih.gov |

| 3-Methyl-2-phenyl-1H-indole analogue (33) | A2780 (Ovarian Carcinoma) | 2.0 | nih.gov |

| Indole-based chalcone (9e) | HeLa (Cervix Adenocarcinoma) | 0.37 | tandfonline.com |

| Indole-based chalcone (9e) | HT29 (Colon Carcinoma) | 0.16 | tandfonline.com |

| Indole-based chalcone (9e) | MCF-7 (Breast Adenocarcinoma) | 0.17 | tandfonline.com |

| 5-Chlorobenzofuran-2-carboxamide derivative (IIIa-j) | Various cancer cell lines | 1.35 | researchgate.net |

Mechanisms of Apoptosis Induction

Beyond simply halting cell growth, many indole analogues actively induce apoptosis in cancer cells. A key event in this process is the disruption of mitochondrial function. For instance, a highly potent 3-methyl-2-phenyl-1H-indole derivative was shown to cause a concentration-dependent collapse of the mitochondrial transmembrane potential. nih.govacs.org This event is a critical trigger for the intrinsic pathway of apoptosis.

The induction of apoptosis is further confirmed by cell cycle analysis, which shows a significant increase in the sub-G₀ phase population in cells treated with these compounds. nih.govacs.org This indicates that the cells are undergoing programmed cell death. Some indole derivatives arrest the cell cycle at the G₂-M phase, which can also lead to apoptosis. tandfonline.comresearchgate.net

At the molecular level, these compounds modulate the expression of key apoptosis-regulating proteins. Studies have shown that treatment with indole-2-carboxamide derivatives leads to a significant increase in the levels of pro-apoptotic proteins such as caspases (caspase-3, -8, and -9) and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspases, which are the executioners of apoptosis, and the shift in the Bax/Bcl-2 ratio in favor of apoptosis, are hallmark features of the extrinsic and intrinsic apoptotic pathways. researchgate.netresearchgate.net

Anti-Angiogenic Activity and Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. rsc.orgmdpi.com Indole-containing compounds have emerged as promising anti-angiogenic agents, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. rsc.orgmdpi.com

VEGF and its receptors, particularly VEGFR-2, are hyper-activated in many cancers and are central to stimulating angiogenesis. nih.govrsc.org Several indole derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors. nih.govresearchgate.net For example, certain indole-6-carboxylate ester derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov The anti-angiogenic effect of these compounds has been demonstrated in various assays, including the chick chorioallantois membrane (CAM) and rat aortic ring (RAR) models, which are used to evaluate the inhibition of new blood vessel formation. researchgate.netrsc.org By blocking the VEGFR-2 pathway, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread. rsc.org

Antimicrobial Action Modalities

The versatile indole scaffold is also a foundation for the development of novel antimicrobial agents, with analogues demonstrating activity against viruses, bacteria, and fungi through diverse mechanisms of action.

Antiviral Mechanisms (e.g., SARS-CoV-2, HCV replicon inhibition)

The COVID-19 pandemic spurred research into new antiviral agents, and several indole-containing compounds have been investigated for their potential against SARS-CoV-2. nih.gov One of the key targets for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov Remdesivir, an antiviral drug with an indole-like core, functions by terminating the viral RNA chain after being integrated by RdRp. nih.gov Other synthetic indole derivatives have been shown to inhibit the SARS-CoV-2 main protease (3CLpro), another crucial enzyme for viral replication, with some compounds showing inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov

In the context of Hepatitis C virus (HCV), a major cause of chronic liver disease, indole analogues have been developed to target key components of the viral replication machinery. nih.gov The HCV NS5B polymerase, an RdRp, is a primary target for non-nucleoside inhibitors. nih.gov Additionally, the NS5A protein, which is essential for the HCV replication complex, is a target for several approved drugs that contain an indole or related heterocyclic core, such as Daclatasvir and Ledipasvir. nih.gov These inhibitors effectively block viral replication, forming a cornerstone of modern HCV therapy.

Antibacterial and Antifungal Mechanisms of Action

Analogues of this compound have demonstrated a broad spectrum of antibacterial and antifungal activities. nih.govnih.gov The mechanisms underlying these activities are varied and target essential cellular processes in microbes.

In bacteria, one identified mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Docking studies on certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity stems from the inhibition of E. coli MurB. nih.gov Another mode of action involves the disruption of the bacterial membrane. Indole-3-carboxamide-polyamine conjugates have been shown to perturb the bacterial membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, which likely contributes to their intrinsic antimicrobial effects and their ability to potentiate existing antibiotics. semanticscholar.org

For antifungal activity, a key target is the enzyme 14α-lanosterol demethylase (CYP51), which is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have implicated the inhibition of CYP51 as the likely mechanism for the antifungal effects of certain indole-rhodanine derivatives. nih.gov These compounds have shown potent activity against a range of fungal pathogens, including Candida species. nih.gov

Table 2: Antimicrobial Activity of Selected Indole Analogues

| Compound Class/Derivative | Target Organism | Activity (MIC in mg/mL or µg/mL) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Various Bacteria | 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Various Fungi | 0.004–0.06 mg/mL | nih.gov |

| 5-bromo-indole-3-carboxamide-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM | semanticscholar.org |

| 5-bromo-indole-3-carboxamide-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM | semanticscholar.org |

| Indole-triazole conjugate (6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one) | Candida albicans | Good activity (qualitative) | nih.gov |

| Indole-triazole conjugate (2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole) | Candida albicans | 2 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

Antitubercular Activity through Specific Protein Targeting (e.g., MmpL3)

Analogues of this compound, specifically indole-2-carboxamides, have emerged as a significant class of inhibitors targeting the Mycobacterium tuberculosis (Mtb) membrane protein Large 3 (MmpL3). mdpi.comnih.gov MmpL3 is a crucial transporter responsible for moving mycolic acid precursors, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasmic space, a vital step in the formation of the mycobacterial cell wall. rsc.orgacs.org Inhibition of MmpL3 disrupts this process, leading to the intracellular buildup of TMM and ultimately cell death, making it a highly vulnerable target for antitubercular drugs. rsc.orgacs.org

The potent activity of indole-2-carboxamides against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb underscores their potential. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that lipophilicity is a key driver for the biological activity of these compounds. rsc.orgacs.org For instance, replacing 4,6-dimethyl substituents on the indole core with more lipophilic and metabolism-resistant 4,6-dihalo groups resulted in compounds with similar or enhanced activity. acs.orgrsc.org

One notable analogue, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), demonstrated exceptional in vitro activity with a minimum inhibitory concentration (MIC) of 0.012 μM and a high selectivity index. nih.govacs.org This compound also showed significant efficacy in a mouse model of tuberculosis lung infection. nih.govacs.org The mechanism of action for these indoleamides has been confirmed to be the inhibition of MmpL3, as mutations in the mmpL3 gene confer resistance to these compounds. acs.orgasm.org Furthermore, some indoleamide-treated Mtb cells exhibit morphological changes, such as dimples near the poles or septum, which may be the mechanism of cell death. nih.gov

Interactive Data Table: Antitubercular Activity of Indole-2-Carboxamide Analogues

| Compound | Substituents on Indole Core | N-Substituent | MIC (μM) against Mtb H37Rv | Reference |

|---|---|---|---|---|

| Compound 20 | 4,6-dichloro | N-adamantyl | Similar to lead compound 3 | acs.org |

| Compound 26 | 4,6-difluoro | N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | 0.012 | nih.govacs.org |

| Compound 8g | Not specified | Not specified | 0.32 | rsc.org |

| Naphthamide 13c | N/A (Naphthamide core) | Adamantyl | 6.55 | rsc.org |

| Naphthamide 13d | N/A (Naphthamide core) | Cyclooctyl | 7.11 | rsc.org |

Antimalarial Activity against Parasitic Growth (e.g., Plasmodium falciparum)

The indole scaffold, including derivatives of this compound, has shown significant promise in the development of novel antimalarial agents. dovepress.com These compounds often exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov

One mechanism of action for some indole-based antimalarials is the inhibition of hemozoin formation. dovepress.com However, a particularly promising target is the P. falciparum cation-transporting P-type ATPase, PfATP4, which is essential for maintaining low sodium ion concentrations within the parasite. acs.org N-acetamide indole derivatives have been identified as a novel class of PfATP4 inhibitors. acs.orgnih.gov Optimization of this chemotype led to the development of analogues with potent asexual stage activity and high metabolic stability. acs.orgnih.gov

Research into synthetic indole and melatonin (B1676174) derivatives has shown that modifications to the carboxamide group at the C-3 position of the indole ring are crucial for their antimalarial activity. nih.gov Several of these analogues were found to inhibit the growth of P. falciparum at low micromolar concentrations. nih.gov The development of 3-piperidin-4-yl-1H-indoles has also been explored to identify new antimalarial chemotypes. malariaworld.org While some indole derivatives have shown reduced activity due to ionization at physiological pH, converting the carboxylic acid to a methyl ester has been shown to restore antiplasmodial activity. dovepress.comnih.gov

Anti-Trypanosoma cruzi Activity and CYP51 Inhibition

Substituted indole derivatives, including 1H-indole-2-carboxamides, have been identified as having activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. acs.orgnih.gov A key target in the development of anti-Chagas agents is the sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of sterols in the parasite's cell membrane. nih.govplos.org

While some indole-based compounds have shown potent anti-T. cruzi activity, a direct correlation with CYP51 inhibition is not always observed. acs.org In some cases, potent antiparasitic activity was found to be independent of TcCYP51 inhibition. acs.org However, other studies have successfully developed N-[4-pyridyl]-formamide-based indole derivatives as potent and selective inhibitors of TcCYP51. mdpi.comsemanticscholar.org The indole ring in these compounds appears to be a crucial structural feature for interaction with the enzyme. semanticscholar.org

Optimization of these indole-based CYP51 inhibitors has focused on improving their pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining high potency. nih.govacs.org For instance, the introduction of a 4-aminopyridyl-based scaffold has led to the development of orally bioavailable leads with potent anti-T. cruzi activity in vivo. acs.org X-ray crystallography has provided detailed insights into the binding modes of these inhibitors within the CYP51 active site, guiding further rational drug design. acs.org Despite promising in vivo activity in some cases, challenges related to unfavorable drug metabolism and pharmacokinetic properties have sometimes halted the development of certain indole carboxamide series. acs.orgnih.gov

Anti-inflammatory Pathways and Molecular Targets

Modulation of Prostaglandin Synthesis

The indole nucleus is a well-established scaffold in anti-inflammatory drug discovery, with the classic example being the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. amazonaws.comchesci.com The anti-inflammatory effects of many indole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. amazonaws.comchesci.com

Research has focused on designing indole derivatives with improved selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, the constitutive "housekeeping" enzyme. chesci.com This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs, which are caused by the inhibition of cytoprotective prostaglandins produced by COX-1. amazonaws.com

Studies on various indole-2-carboxamide derivatives have shown their potential to inhibit the production of inflammatory mediators. nih.gov For example, a series of novel indole-2-carboxamide derivatives effectively inhibited the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov Certain 3-methyl indole derivatives have also demonstrated promising anti-inflammatory activity in experimental models. cuestionesdefisioterapia.com The synthesis of indole-fused derivatives of ursolic acid is another approach being explored to develop new anti-inflammatory agents. chemrxiv.org

Antioxidant and Radical Scavenging Capabilities

Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radical, Superoxide (B77818) Anion Radical)

Indole derivatives, including indole-2 and 3-carboxamides, have demonstrated significant antioxidant properties through their ability to scavenge reactive oxygen species (ROS). nih.govtandfonline.com ROS, such as the hydroxyl radical (HO•) and the superoxide anion radical (O₂⁻•), are highly reactive molecules that can cause cellular damage and are implicated in various pathological processes, including inflammation. nih.govtandfonline.com

Studies have employed various methods, such as chemiluminescence and electron spin resonance (ESR) spin trapping, to evaluate the ROS scavenging capabilities of indole carboxamides. nih.govnih.gov In one study, N-substituted indole-2 and 3-carboxamides were found to inhibit hydroxyl radical formation in the range of 7-37% and also demonstrated the ability to scavenge superoxide radicals. nih.gov Certain derivatives containing a thiazolyl group were also effective in inhibiting singlet oxygen-dependent radical generation. nih.gov

The antioxidant activity of these compounds is often linked to their anti-inflammatory potential, as ROS can act as signaling molecules in inflammatory pathways. tandfonline.com Research on N-substituted indole-2-carboxamides showed that derivatives with di-chlorination at the ortho- and para-positions of the benzamide (B126) residue exhibited the highest inhibitory effect on superoxide anion radicals. tandfonline.com Generally, halogenated derivatives were found to be more active than their non-halogenated counterparts. tandfonline.com The ability of these indole derivatives to directly scavenge multiple types of ROS suggests they may be effective antioxidative agents. nih.gov

Quenching of Singlet Oxygen Species

Extensive literature searches did not yield specific studies on the quenching of singlet oxygen (¹O₂) by this compound or its close analogues. Research into the antioxidant properties of indole derivatives has primarily focused on other isomers, such as indole-3-carboxamides and C3-substituted indoles, or on their capacity to scavenge other reactive oxygen species like superoxide radicals and hydroxyl radicals.

While the indole nucleus is known to possess antioxidant properties, the specific reactivity of the this compound scaffold towards singlet oxygen has not been characterized. The general mechanism of singlet oxygen quenching by indole-containing compounds is thought to involve either physical quenching, where the excited singlet oxygen is returned to its ground state without a chemical reaction, or chemical quenching, which involves the formation of oxidation products. The efficiency of these processes is highly dependent on the substitution pattern of the indole ring.

For related indole compounds, studies have indicated that the presence of an N-H group is often crucial for their antioxidant activity, participating in hydrogen atom transfer (HAT) mechanisms. However, without direct experimental data for this compound, any discussion on its specific mechanism of singlet oxygen quenching would be purely speculative.

Therefore, there are no detailed research findings or data tables available to present on the quenching of singlet oxygen species by this compound analogues. Further experimental investigation is required to elucidate the potential and mechanism of this specific compound in quenching singlet oxygen.

Computational and in Silico Approaches in Indole Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as an indole (B1671886) carboxamide derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in elucidating the binding modes of indole carboxamide derivatives within the active sites of their biological targets. These simulations can predict the conformation of the ligand and its orientation relative to the amino acid residues of the protein. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the interaction.

For instance, in studies of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors, molecular docking was used to screen a large number of compounds and predict their binding affinities. nih.gov The docking scores for highly active derivatives were found to be greater than 5, indicating a strong interaction with the FBPase active site. nih.gov Similarly, in the investigation of indole-based benzamides as potential estrogen receptor alpha (ER-α) positive breast cancer agents, molecular docking was employed to anticipate the binding modes of the designed compounds. pensoft.net

| Indole Carboxamide Derivative Series | Target Protein | Key Finding from Docking | Reference |

|---|---|---|---|

| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Docking scores > 5 for highly active compounds. | nih.gov |

| Indole-based benzamides | Estrogen receptor alpha (ER-α) | Anticipated binding modes to guide drug design. | pensoft.net |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT and EGFRT790M | Favorable dual binding modes within the active sites. tandfonline.comnih.gov | tandfonline.comnih.gov |

| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamides | Staphylococcus aureus Tyrosyl-tRNA synthase (S. aureus TyrRS) | Identified electrostatic and hydrophobic interactions. doi.org | doi.org |

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the study of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, docking results revealed that the amino acid residues Met18, Gly21, Gly26, Leu30, and Thr31 were of great importance for the effective binding of these inhibitors. nih.gov For 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides targeting EGFR, docking studies confirmed that addressing the hydrophobic pocket containing the Met790 amino acid with a lipophilic scaffold could explain their affinity. tandfonline.com Research on 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamides targeting S. aureus TyrRS showed important electrostatic interactions of the Pi-anion type and hydrophobic interactions of the Pi-Alkyl type. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structure of the molecules to derive steric and electrostatic field descriptors.

Studies on indole-7-carboxamides as anti-HIV agents have successfully developed both 2D and 3D QSAR models. farmaciajournal.com The 2D QSAR model indicated the importance of descriptors like the count of carbon atoms separated from a sulfur atom by 7 bond distances, dipole moment, and the most positive and negative potentials of the molecule for anti-HIV activity. farmaciajournal.com The 3D QSAR study suggested that electrostatic and steric fields significantly affect the anti-HIV ability of these compounds. farmaciajournal.com Similarly, for a series of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, robust 3D-QSAR models (CoMFA and CoMSIA) with good predictive ability were constructed. nih.gov

| Model | q² | R² | r²_pre |

|---|---|---|---|

| CoMFA | 0.709 | 0.979 | 0.932 |

| CoMSIA | 0.716 | 0.978 | 0.890 |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as a 3D query to screen compound libraries for new potential hits.

For indole-7-carboxamides with anti-HIV activity, a generated pharmacophore hypothesis highlighted the significance of aromatic and hydrogen bond acceptor features. farmaciajournal.com In the case of N-arylsulfonyl-indole-2-carboxamide derivatives, the best pharmacophore model consisted of nine features: three hydrophobic centers, two H-bond donors, three H-bond acceptors, and one negative center. nih.gov The hydrophobic centers were located in the indole and aromatic rings, the H-bond donors in the imino group, the H-bond acceptors in the carbonyl and sulfonyl groups, and the negative center in the imino group of the sulfonamide moiety. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Recent advancements in computational chemistry have made it more convenient to perform ADME analysis. acs.org For a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, in silico ADME and pharmacokinetic predictions validated that the most potent compounds have good bioavailability and favorable pharmacokinetic profiles. tandfonline.comnih.gov Similarly, for novel indole-based benzamides, in silico studies indicated satisfactory physicochemical, drug-likeness, and toxicity properties. pensoft.net In a study of trifluoromethoxyphenyl indole carboxamide analogs, the synthesized molecules showed good oral bioavailability with a low-toxicity profile in silico. researchgate.net

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Bioavailability & Pharmacokinetics | Good bioavailability and pharmacokinetic profiles for the most potent compounds. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Indole-based benzamides | Physicochemical, Drug-likeness, Toxicity | Satisfactory properties predicted. pensoft.net | pensoft.net |

| Thiazolyl-indole-2-carboxamide derivatives | ADME Profile | Utilized to efficiently select effective drug candidates. acs.org | acs.org |

| Trifluoromethoxyphenyl indole carboxamide analogs | Oral Bioavailability & Toxicity | Good oral bioavailability with a low-toxicity profile. researchgate.net | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies for 3-methyl-1H-indole-6-carboxamide have not been published, this computational technique is fundamental in understanding the behavior of molecules like indole carboxamides. nih.gov MD simulations provide insights into the dynamic stability of a compound when bound to a biological target, such as a protein receptor, by simulating the atomic movements over time. nih.gov This helps to validate docking poses and understand the key interactions that stabilize the complex.

Conformational analysis, which can be a component of MD studies or performed separately, explores the different three-dimensional arrangements (conformations) a molecule can adopt due to rotation around its single bonds. acs.orgresearchgate.net For a molecule like this compound, key areas of flexibility include the rotation of the carboxamide group relative to the indole ring. The planarity of the amide functional group is a significant feature, and its orientation can be influenced by intramolecular hydrogen bonding and steric effects. acs.orgmdpi.com Understanding the preferred conformations and the energy barriers between them is crucial for explaining a molecule's biological activity and its ability to fit into a specific binding site. researchgate.net

Preclinical Experimental Methodologies and Efficacy Findings of 3 Methyl 1h Indole 6 Carboxamide Analogues

In Vitro Biological Assay Systems

A variety of in vitro assays are fundamental in the initial screening and mechanistic characterization of 3-methyl-1H-indole-6-carboxamide analogues. These systems allow for the controlled evaluation of their effects at the cellular and molecular levels.

Cell-Based Assays for Antiproliferative and Cytotoxic Activities

The anticancer potential of indole (B1671886) carboxamide derivatives is frequently assessed using cell-based assays that measure their ability to inhibit cell proliferation and induce cell death in cancer cell lines.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to determine cell viability and proliferation. mdpi.com It has been used to evaluate N-substituted 1H-indole-2-carboxamides against various human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116). mdpi.comresearchgate.net In one study, certain carboxamide derivatives demonstrated significant antiproliferative activity, with the K-562 cell line showing high sensitivity to compounds bearing 1-anthraquinone, 2-anthraquinone, and p-chlorobenzene moieties, yielding IC₅₀ values in the sub-micromolar range. mdpi.com Similarly, new indole-6-carboxylate ester derivatives have been tested against lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2) cell lines to assess their antiproliferative properties. nih.gov Other studies have utilized cell lines such as cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) to evaluate 3-methyl-2-phenyl-1H-indoles, identifying compounds with growth inhibition (GI₅₀) values below 5 µM. acs.org

Cell Cycle Analysis : To understand the mechanism behind the antiproliferative effects, cell cycle analysis is performed. This technique, often using fluorescent DNA-binding dyes like propidium (B1200493) iodide (PI), determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov For instance, certain indole derivatives targeting EGFR and VEGFR-2 were found to arrest HCT-116 and A549 cancer cells in the G2/M phase, indicating interference with mitotic progression. nih.gov

Apoptosis Assays : The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Assays to detect apoptosis are therefore crucial. Studies have shown that potent 3-methyl-2-phenyl-1H-indole derivatives can induce the extrinsic apoptosis pathway. nih.govacs.org Cytofluorimetric analysis is one method used to investigate the mechanism of cell death induced by these compounds. acs.org

| Compound Class | Assay | Cell Line(s) | Key Findings | Reference(s) |

| N-substituted 1H-indole-2-carboxamides | MTT | K-562, HCT-116, MCF-7 | Potent activity against K-562 cells (IC₅₀ = 0.33–0.61 µM). | mdpi.comresearchgate.net |

| Indole carbothioamide derivatives | MTT, Cell Cycle, Apoptosis | HCT-116, A549 | Arrested cancer cells in G2/M phase and induced extrinsic apoptosis. | nih.gov |

| 3-Methyl-2-phenyl-1H-indoles | Antiproliferative Assay | HeLa, A2780, MSTO-211H | GI₅₀ values < 5 µM; induced apoptosis pathway. | acs.org |

| Indole-based chalcones | Antiproliferative Assay | HeLa, HT29, MCF-7 | Compound 9e showed high activity (IC₅₀ = 0.16–0.37 µM). | tandfonline.com |

Biochemical Enzyme Inhibition Assays

Many indole carboxamide analogues exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression. Biochemical assays are used to quantify this inhibition.

Kinase Inhibition : Receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are important targets in cancer therapy. nih.gov Indole-6-carboxylic acid derivatives have been specifically designed to target these kinases, with enzymatic assays confirming their inhibitory activity. researchgate.net

Topoisomerase Inhibition : DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. The effect of indole derivatives on human DNA topoisomerase II relaxation activity has been investigated, revealing a strong correlation between antiproliferative effects and enzyme inhibition. acs.org

Histone Methyltransferase Inhibition : EZH2 (Enhancer of zeste homologue 2) is the catalytic subunit of the PRC2 complex and a key oncology target. Indole-based inhibitors have been optimized to yield highly potent compounds against EZH2, with biochemical IC₅₀ values in the low nanomolar range (e.g., 0.002 µM for CPI-1205). acs.orgfigshare.combohrium.com

Other Enzymes : Analogues have also been evaluated against other enzymes like Acetylcholinesterase (AChE) and Glutathione S-transferase (GST), showing moderate to good inhibitory activities. yyu.edu.tr

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| Indole-6-carboxylic acid derivatives | EGFR / VEGFR-2 | Identified potent inhibitors targeting respective kinases. | nih.govresearchgate.net |

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Good correlation between antiproliferative effect and topo II inhibition. | acs.org |

| Indole-3-carboxamides (e.g., CPI-1205) | EZH2 | Highly potent and selective inhibition (Biochemical IC₅₀ = 0.002 µM). | acs.orgfigshare.combohrium.com |

| 3-Substituted 2-methyl indoles | AChE / GST | Good inhibitors identified with low Ki values. | yyu.edu.tr |

Receptor Binding and Functional Assays

The interaction of indole carboxamide analogues with specific cellular receptors is a common mechanism of action, particularly for neurological and inflammatory diseases.

Cannabinoid Receptors : Derivatives of pyrazolo[4,3-b]pyridine-6-carboxamide, a related scaffold, have been assessed for their binding affinity to cannabinoid receptors CB1 and CB2. These studies identified compounds with high affinity and selectivity for the CB2 receptor, with Kᵢ values as low as 0.45 nM. mdpi.com

Leukotriene Receptors : Substituted indole-5-carboxamides and indole-6-carboxamides have been developed as antagonists of peptidoleukotrienes. Receptor affinity studies have identified compounds with subnanomolar affinity for the leukotriene receptor. nih.gov

Estrogen Receptors : In the context of cancer, 1,3,4-oxadiazole-indole derivatives have been evaluated for their ability to bind to and inhibit estrogen receptor alpha (ERα), a key driver in certain breast cancers. mdpi.com An ERα-specific binding assay identified a compound with an IC₅₀ of 5.27 μM, indicating a strong affinity. mdpi.com

| Compound Class | Target Receptor | Assay Type | Key Findings | Reference(s) |

| Pyrazolo[4,3-b]pyridine-6-carboxamides | CB1 / CB2 | Radioligand Binding | High affinity and selective ligands for CB2 (Kᵢ down to 0.45 nM). | mdpi.com |

| Indole-5/6-carboxamides | Leukotriene Receptor | Radioligand Binding | Subnanomolar affinity identified. | nih.gov |

| 1,3,4-Oxadiazole-indole derivatives | Estrogen Receptor α (ERα) | ERα-specific binding assay | Strong binding affinity demonstrated (IC₅₀ = 5.27 μM). | mdpi.com |

Antiviral and Antimicrobial Susceptibility Testing Methods

The therapeutic reach of indole derivatives extends to infectious diseases, with numerous studies screening for activity against bacteria, fungi, and viruses.

Antibacterial/Antimycobacterial Activity : The in vitro antitubercular activity of 3-methyl-1H-indoles has been quantified by determining the Minimum Inhibitory Concentration (MIC) against the H37Rv laboratory strain of Mycobacterium tuberculosis. nih.gov Indole-2-carboxamide analogues have also been identified as potent agents against drug-sensitive and multidrug-resistant (MDR) M. tuberculosis strains, with MIC values in the sub-micromolar range. rsc.org For general antibacterial screening, a disc diffusion method is often used to measure the zone of inhibition against bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net The tube dilution technique is then used to determine MIC values, with some indole derivatives showing potent inhibition. researchgate.net

Antifungal Activity : The same disc diffusion and dilution methods are applied to assess activity against fungal pathogens like Candida albicans. researchgate.net Studies have shown that indole carboxamide derivatives can be effective inhibitors of C. albicans. researchgate.netresearchgate.net

Antiviral Activity : Indole derivatives have been screened for potential antiviral activity. For example, some compounds have been evaluated for their ability to inhibit the Hepatitis B virus (HBV). researchgate.net

| Compound Class | Organism(s) | Assay | Key Findings | Reference(s) |

| 3-Methyl-1H-indoles | Mycobacterium tuberculosis | MIC Assay | Active against H37Rv strain. | nih.gov |

| Indole-2-carboxamides | Mycobacterium tuberculosis (DS & MDR) | MIC Assay | Potent activity (MIC = 0.32 µM against H37Rv). | rsc.org |

| Indole carboxamides | S. aureus, B. subtilis, E. coli, C. albicans | Disc Diffusion, MIC | MIC values 20- to 100-fold smaller than standards for some compounds. | researchgate.net |

| Indole-3-carbonyl-chromen-2-ones | MRSA, Bacillus sp., E. coli, K. pneumoniae, C. albicans | Antimicrobial screening | Good antibacterial and antifungal activity observed for specific derivatives. | researchgate.net |

Antioxidant Activity Assays

The ability of indole derivatives to counteract oxidative stress is evaluated through various antioxidant assays. Oxidative stress is implicated in numerous diseases, making antioxidant capacity a desirable therapeutic property. tandfonline.com

DPPH Radical Scavenging : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to measure the free radical scavenging ability of compounds. Several indole-2-carboxamide and 3-acetamide derivatives have been tested, with some showing potent DPPH inhibition. tandfonline.com

Superoxide (B77818) Anion and Lipid Peroxidation Inhibition : N–H and N-substituted indole-2- and 3-carboxamide derivatives have demonstrated strong inhibitory effects (95–100%) on superoxide anion (SOD) and potent inhibition of lipid peroxidation (81–94%). tandfonline.com

Other Assays : The antioxidant activity of C-3 substituted indole derivatives has been investigated using multiple in vitro assays, which suggest that the mechanism can involve hydrogen and electron transfer to quench free radicals. nih.gov Furthermore, some indole compounds have been shown to activate the heme oxygenase (HO) enzyme, which provides cytoprotection against oxidative stress. tandfonline.com

| Compound Class | Assay Type | Key Findings | Reference(s) |

| Indole-2-carboxamide & 3-acetamide derivatives | DPPH Inhibition, Heme Oxygenase (HO) Activity | Identified potent DPPH inhibitors and activators of HO enzyme. | tandfonline.com |

| Indole-2- and 3-carboxamide derivatives | Superoxide Anion Scavenging, Lipid Peroxidation | Strong inhibition of superoxide anion (95-100%) and lipid peroxidation (81-94%). | tandfonline.com |

| C-3 substituted indole derivatives | Radical Scavenging, Fe³⁺-Fe²⁺ Reduction | Derivatives with pyrrolidinedithiocarbamate moiety were most active. | nih.gov |

In Vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a complex biological system.

Oncology Models : The antitumor effects of indole-based EZH2 inhibitors have been demonstrated in xenograft models. For example, the compound CPI-1205 showed robust antitumor effects in a Karpas-422 (B-cell lymphoma) xenograft model in mice. figshare.combohrium.com

Infectious Disease Models : For antitubercular agents, a mouse model of acute M. tuberculosis infection is used to evaluate a compound's ability to reduce the bacterial burden in the lungs. nih.gov Similarly, the in vivo efficacy of antimalarial compounds has been tested in a Plasmodium berghei mouse model, where parasitemia reduction is the key endpoint. researchgate.net For Chagas disease, proof-of-concept efficacy studies have been conducted using both acute and chronic mouse models. acs.org

Inflammatory/Respiratory Models : The oral activity of indole carboxamide derivatives as leukotriene antagonists has been evaluated in a guinea pig model of asthma, where the effective dose (ED₅₀) to prevent bronchoconstriction is determined. nih.gov

| Compound Class | Disease Model | Animal Model | Key Efficacy Finding | Reference(s) |

| Indole-3-carboxamide (CPI-1205) | B-Cell Lymphoma | Karpas-422 Xenograft (Mouse) | Robust antitumor effects observed. | figshare.combohrium.com |

| 3-Methyl-1H-indoles | Tuberculosis | Acute M. tuberculosis infection (Mouse) | Assessed for reduction in bacterial lung burden. | nih.gov |

| Benzimidazole (B57391) analogues | Malaria | P. berghei infection (Mouse) | Good parasitemia reduction observed. | researchgate.net |

| Indole-5-carboxamide | Asthma | LTD₄-induced bronchoconstriction (Guinea Pig) | Orally active with an ED₅₀ of 5 mg/kg. | nih.gov |

| Indole-2-carboxamides | Chagas Disease | Acute/Chronic T. cruzi infection (Mouse) | Progressed to proof-of-concept efficacy studies. | acs.org |

Preclinical Pharmacokinetic and Metabolic Stability Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Preclinical studies for this compound analogues involve both in vitro and in vivo assessments to predict their behavior in humans.

The metabolic stability of a compound is often first assessed in vitro using subcellular fractions, primarily liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes. These assays help identify metabolic liabilities early in the drug discovery process.

For a series of 1H-indole-2-carboxamides active against T. cruzi, metabolic stability was evaluated in mouse liver microsomes. acs.org For instance, adding a trifluoromethyl group to the sulfonamide in compounds 40 and 41 resulted in good metabolic profiles with intrinsic clearance (Clint) values of 16 and 13 μL/min/mg, respectively. acs.org Similarly, fluorinated analogues of the EZH2 inhibitor CPI-1205 were found to have higher in vitro clearance. bohrium.com In the development of antitubercular agents, overcoming issues with metabolic stability in mice was a key focus, leading to the selection of compounds with improved profiles. nih.gov

In vivo pharmacokinetic studies are conducted in animal models, such as mice and rats, to understand a compound's behavior in a whole organism. These studies provide data on key parameters like bioavailability, plasma concentration over time, and half-life.

An antimalarial benzimidazole analogue showed high systemic clearance and a short half-life in rats. researchgate.net

Pharmacokinetic studies of an analgesic indole analogue, compound 29 , in rats showed that intraperitoneal administration improved stability and exposure compared to oral administration. preprints.org

For a series of leukotriene antagonists, the transposed amide 5q was found to have an absolute bioavailability of 28% in the rat, with significant blood levels observed up to 24 hours post-dose. nih.gov

An LSD1 inhibitor, compound 43 , demonstrated favorable metabolic stability with a half-life (t1/2) of 6.27 hours for oral administration and 8.78 hours for intravenous administration in in vivo studies. mdpi.com

Table 3: In Vivo Pharmacokinetic Parameters of Indole Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Animal Model | Bioavailability | Half-life (t1/2) | Key Finding | Reference |

|---|---|---|---|---|---|

| 5q | Rat | 28% (oral) | Sustained blood levels up to 24h. | Lipophilic amides showed increased oral activity. | nih.gov |

| Antimalarial Analogue | Rat | Moderate | Short | High plasma clearance. | researchgate.net |

| Compound 43 | Not specified | Favorable | 6.27 h (oral), 8.78 h (IV) | Favorable metabolic stability. | mdpi.com |

| CPI-1205 Analogue 13 | Mouse | Excellent (oral) | Not specified | Better PK profile than other analogues. | bohrium.com |

Future Research Directions and Translational Perspectives for 3 Methyl 1h Indole 6 Carboxamide Research

Rational Design and Synthesis of Novel Analogues with Improved Biological Profiles

The cornerstone of advancing 3-methyl-1H-indole-6-carboxamide research lies in the rational design and synthesis of new analogues to build a comprehensive structure-activity relationship (SAR) profile. Initial efforts would draw inspiration from successful modifications of related indole (B1671886) scaffolds. For instance, studies on substituted 1-(phenylmethyl)indole-6-carboxamides as leukotriene antagonists revealed that variations of the amide, indole, and sulfonamide substituents significantly impact potency and oral activity. nih.gov One study demonstrated that increasing the lipophilicity of the amide substituent could enhance oral efficacy, leading to the discovery of potent derivatives with subnanomolar affinity for the leukotriene receptor. nih.gov

Future synthetic strategies for novel this compound analogues would likely involve:

Amide Group Modification: Systematic variation of the substituent on the carboxamide nitrogen is a primary strategy. This involves introducing a diverse range of chemical groups, from simple alkyl and cycloalkyl chains to complex aryl and heteroaryl moieties, to probe the size, lipophilicity, and electronic requirements of the target's binding pocket.

Indole Core Substitution: While the 3-methyl group is fixed, other positions on the indole ring (N1, C2, C4, C5, C7) are amenable to modification. N-alkylation, as seen in the synthesis of methyl-1-methyl-1H-indole-6-carboxylate, can alter physicochemical properties. nih.gov Halogenation or the introduction of methoxy (B1213986) groups at various positions has been shown to modulate activity in other indole series. acs.org

Bioisosteric Replacement: The carboxamide linker itself can be replaced with bioisosteres like sulfonamides, reverse amides, or stable heterocyclic rings to improve metabolic stability and explore alternative binding interactions. acs.org

The synthesis would likely start from commercially available indole-6-carboxylic acid or its esters, followed by methylation at the C3 position and subsequent amide coupling reactions. nih.govnih.gov The use of modern coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) can facilitate the efficient synthesis of a library of carboxamide derivatives. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms for Indole Carboxamides

The structural versatility of the indole scaffold allows it to target a wide range of proteins, and the this compound core is likely no exception. mdpi.com Research on analogous compounds provides a logical starting point for target exploration.

Known Targets of Related Indole Scaffolds:

Receptor Tyrosine Kinases (RTKs): Derivatives of indole-6-carboxylic acid have been developed as potent multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer progression. nih.govresearchgate.net This suggests that this compound analogues could be promising anticancer agents.

Leukotriene Receptors: As previously mentioned, indole-6-carboxamides have been identified as potent antagonists of peptidoleukotrienes, indicating potential applications in inflammatory diseases like asthma. nih.govacs.org

Tubulin: The indole core is a well-known pharmacophore for tubulin inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest in cancer cells. Various indole derivatives, including indole-chalcone hybrids, have shown potent tubulin polymerization inhibitory activity. mdpi.com

Other Kinases: Beyond RTKs, indole derivatives have been designed to inhibit a host of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Src kinase, which are involved in cell cycle control and cancer metastasis, respectively. acs.orgchapman.edu

Potential Novel Targets for Exploration: Future research should screen this compound libraries against other targets known to be modulated by indole compounds. These could include:

Sirtuins (e.g., SIRT3): Indole-based carboxamides have been investigated as modulators of SIRT3, a mitochondrial deacetylase implicated in neurodegenerative diseases like Parkinson's. researchgate.net

Myeloperoxidase (MPO) and Cyclooxygenase-2 (COX-2): These enzymes are involved in oxidative stress and inflammation, and some indole derivatives have shown inhibitory potential against them. nih.gov

Fructose 1,6-bisphosphatase (FBPase): Certain indole-5-carboxamides have been designed as potent inhibitors of FBPase, a target for type II diabetes. nih.gov

A combination of phenotypic screening against various cancer cell lines and target-based assays will be crucial to uncover the full spectrum of biological activities for this scaffold.

Advanced Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines

Modern drug discovery heavily relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. nih.gov For the this compound scaffold, a computer-aided drug design (CADD) approach would be indispensable.

Molecular Docking: For known targets like EGFR or VEGFR-2, docking studies can predict the binding poses of newly designed analogues within the active site. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis that exhibit favorable interactions, such as hydrogen bonds with key residues or hydrophobic interactions that enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be developed. These mathematical models correlate the chemical structures of the compounds with their biological activities, helping to predict the potency of virtual compounds and guide the design of more effective derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking and revealing the influence of protein flexibility.

ADME/T Prediction: In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov Early prediction of properties like blood-brain barrier permeability, metabolic stability, and potential off-target effects can help deprioritize compounds with unfavorable characteristics, saving time and resources.

The integration of these computational methods with high-throughput synthesis and biological screening creates an efficient iterative cycle for drug discovery, enabling the rapid optimization of the this compound scaffold.

Development of Multi-Targeted Agents Based on the this compound Scaffold

The complexity of diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways, has spurred the development of multi-targeted agents or "polypharmacology." mdpi.com This approach aims to design a single molecule that can modulate several biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.

The indole scaffold is exceptionally well-suited for this strategy. acs.org Research has already demonstrated the successful design of indole-based compounds that dually inhibit key cancer targets:

EGFR/VEGFR-2 Inhibitors: As noted, derivatives of indole-6-carboxylic acid have been synthesized to target both EGFR and VEGFR-2, thereby inhibiting both tumor growth and the blood supply that feeds it (angiogenesis). nih.govresearchgate.net

Tubulin/Thioredoxin Reductase (TrxR) Inhibitors: Indole-chalcone derivatives have been created that dually inhibit tubulin polymerization and TrxR, offering a two-pronged attack on cancer cell proliferation and redox homeostasis. mdpi.com

EGFR/CDK2 Inhibitors: Indole-2-carboxamides have been developed as dual inhibitors of EGFR and CDK2, targeting both growth factor signaling and cell cycle machinery. acs.org

The this compound scaffold could serve as a central framework for creating novel multi-targeted agents. By applying pharmacophore hybridization or fragment-based design, different functional moieties known to bind to various targets can be appended to the core structure. For example, one could envision combining the indole-6-carboxamide core (targeting a kinase) with a side chain known to inhibit another enzyme, such as histone deacetylase (HDAC), creating a dual anticancer agent.

Addressing Challenges in the Development of Indole Carboxamide-Based Chemical Entities

Despite the promise of indole-based compounds, their development into clinical drugs is not without challenges. A forward-looking research program on this compound must proactively address these potential hurdles.

Metabolic Instability: The indole ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and poor bioavailability. For example, an indole-based EZH2 inhibitor showed limited oral bioavailability, prompting extensive optimization to improve its pharmacokinetic profile. bohrium.com Strategies to overcome this include introducing blocking groups (e.g., fluorine) at metabolically liable positions or using bioisosteric replacements for the indole core itself.

Poor Solubility: Many potent indole derivatives are highly lipophilic and suffer from low aqueous solubility, which can hamper formulation and absorption. acs.org Medicinal chemistry efforts often focus on introducing polar functional groups or developing prodrug strategies to enhance solubility without compromising biological activity.

Toxicity and Off-Target Effects: The ability of indoles to interact with many targets can also be a double-edged sword, leading to potential off-target toxicities. Thorough preclinical safety profiling and selectivity assays against a panel of related receptors and enzymes are essential to identify and mitigate these risks.

Drug Resistance: For indications like cancer and infectious diseases, the emergence of drug resistance is a major concern. The development of multi-targeted agents, as discussed above, is one key strategy to combat resistance. Another is to identify compounds that work through novel mechanisms of action against which there is no pre-existing resistance.

By anticipating these challenges, researchers can incorporate appropriate assays and design strategies early in the drug discovery process, increasing the likelihood of translating a promising this compound analogue into a viable therapeutic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.